Methyl 2-amino-3-nitrobenzoate
Overview
Description
Methyl 2-amino-3-nitrobenzoate is an organic compound with the molecular formula C8H8N2O4. It is a yellow solid that is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound is known for its role in the preparation of candesartan, a medication used to treat high blood pressure .
Mechanism of Action
Target of Action
Methyl 2-amino-3-nitrobenzoate is an intermediate in the preparation of Candesartan , a medication used to treat high blood pressure and heart failure The primary target of this compound is likely related to the angiotensin II receptor, which is the target of Candesartan.
Pharmacokinetics
Its solubility in dmso and ethyl acetate suggests that it may have good bioavailability.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its stability may be affected by light, as it is recommended to be stored in a dark place . Additionally, its solubility in different solvents suggests that its action may be influenced by the chemical environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-nitrobenzoate can be synthesized through a multi-step process involving nitration, esterification, and amination reactions. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by reduction to methyl 3-aminobenzoate, and finally nitration to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale nitration and reduction reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitro and amino derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine are typical reagents
Major Products:
Oxidation: Nitrobenzoic acids and nitrobenzamides.
Reduction: Aminobenzoates and aminobenzamides.
Substitution: Acylated or alkylated derivatives of this compound
Scientific Research Applications
Methyl 2-amino-3-nitrobenzoate is widely used in scientific research due to its versatility:
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Methyl 3-nitrobenzoate: Similar in structure but lacks the amino group.
Methyl 2-amino-4-nitrobenzoate: Similar but with the nitro group in a different position.
Methyl 2-amino-5-nitrobenzoate: Another positional isomer with different reactivity.
Uniqueness: Methyl 2-amino-3-nitrobenzoate is unique due to the specific positioning of the amino and nitro groups, which imparts distinct chemical reactivity and makes it particularly useful in the synthesis of certain pharmaceuticals like candesartan .
Properties
IUPAC Name |
methyl 2-amino-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCLJQZLTMJECA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345810 | |
Record name | Methyl 2-amino-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57113-91-4 | |
Record name | Benzoic acid, 2-amino-3-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57113-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-amino-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-amino-3-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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